molecular formula C21H18N6OS B5572504 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide

2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide

Cat. No. B5572504
M. Wt: 402.5 g/mol
InChI Key: UUMUGRKSMCTZCX-YDZHTSKRSA-N
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Description

The compound “2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N’-(8-quinolinylmethylene)acetohydrazide” is a complex organic molecule that contains several functional groups. These include a 1,2,4-triazole ring, a thioether linkage, and a quinoline ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the 1,2,4-triazole ring, followed by the introduction of the thioether linkage and the attachment of the quinoline ring. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole and quinoline rings would likely result in a rigid, planar structure. The thioether linkage could introduce some flexibility into the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The 1,2,4-triazole ring is known to participate in a variety of chemical reactions, including nucleophilic substitutions and additions. The thioether linkage could also be reactive, particularly towards oxidizing agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-triazole and quinoline rings could enhance its lipophilicity, which could in turn affect its solubility and permeability .

Scientific Research Applications

Synthesis and Characterization

This class of compounds, including triazole derivatives and their analogs, has been synthesized through multiple methods, demonstrating the versatility and adaptability of these molecules for different scientific applications. For instance, the synthesis and characterization of new N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4-Aryl‐5‐((quinolin‐8‐yloxy)methyl)‐2H‐1,2,4‐triazole‐3(4H)‐thiones showcase the compound's complex structure and potential for varied biological activities (Saeed et al., 2014). These compounds were synthesized using a condensation method, further highlighting the synthetic versatility of triazole-based molecules.

Antimicrobial and Anticancer Activities

Compounds similar to 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide have been explored for their antimicrobial and anticancer properties. For example, studies on the effect of 1,2,4-Triazole-3-thiol derivatives bearing a hydrazone moiety on cancer cell migration and growth of melanoma, breast, and pancreatic cancer spheroids indicate significant cytotoxicity against certain cancer cell lines, suggesting potential therapeutic applications (Šermukšnytė et al., 2022). These findings underscore the compound's role in developing novel anticancer strategies.

Anticorrosive Properties

The compound's analogs have also been investigated for their corrosion inhibition properties, demonstrating the multifaceted applications of triazole derivatives beyond biological activities. A study focusing on the inhibition efficiency of zinc corrosion by quantum chemical approach provides insights into how molecular structures of these compounds correlate with their inhibition efficiencies, offering potential applications in material science and engineering (Gece & Bilgiç, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Given its structure, it could potentially interact with a variety of enzymes and receptors. The 1,2,4-triazole ring is a common motif in medicinal chemistry and is found in many drugs .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve further exploration of its chemical reactivity and biological activity. This could include studies to determine its mechanism of action, as well as efforts to optimize its properties for potential use as a drug .

properties

IUPAC Name

2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-quinolin-8-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6OS/c1-15-24-26-21(27(15)18-10-3-2-4-11-18)29-14-19(28)25-23-13-17-8-5-7-16-9-6-12-22-20(16)17/h2-13H,14H2,1H3,(H,25,28)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMUGRKSMCTZCX-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NN=CC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)N/N=C/C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-quinolin-8-ylmethylideneamino]acetamide

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